molecular formula C16H16N2O2S B2999883 N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide CAS No. 923440-44-2

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide

Cat. No. B2999883
M. Wt: 300.38
InChI Key: WGILWIKULRKRJW-UHFFFAOYSA-N
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Description

Benzofuran derivatives are a class of compounds that are ubiquitous in nature . They have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are widely distributed in higher plants such as Asteraceae, Rutaceae, Liliaceae, and Cyperaceae .


Synthesis Analysis

Benzofuran compounds can be synthesized through various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . Another benzofuran ring can be constructed by proton quantum tunneling .


Molecular Structure Analysis

The molecular structure of benzofuran derivatives can vary greatly depending on the specific compound. For example, one compound, 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, has a molecular formula of C18H12O4 .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives can also vary greatly. For example, a series of benzofuran-2-yl-(4,5-dihydro-3,5-substituted diphenylpyrazol-1-yl)methanone compounds have been obtained by microwave-assisted synthesis (MWI) .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives can vary. For example, one compound, 4-(1-Benzofuran-2-yl)-7-methoxy-2H-chromen-2-one, has a molecular weight of 292.285 Da .

Scientific Research Applications

Antiproliferative Potential and ADMET Properties

A study synthesized new derivatives of 2-(1-benzofuran-2-yl)-4-(5-phenyl-4H-1,2,4-triazol-3-yl) quinoline to investigate their antiproliferative potential against cancer cells. These compounds, particularly 3l, showed inhibition against various cancer cell lines, including MCF-7, HepG2, Colo205, and HeLa, with compound 3i demonstrating significant inhibition against the MCF-7 cell line and potential as a Glucose-6-phosphate dehydrogenase (G6PDH) inhibitor. In silico ADMET analysis revealed excellent drug-like characteristics for these compounds, indicating their potential as anticancer agents (Santoshkumar S. et al., 2016).

Synthesis and Evaluation as Anti-HIV, Anticancer, and Antimicrobial Agents

Another study focused on the synthesis of novel benzofuran derivatives and their evaluation as anti-HIV, anticancer, and antimicrobial agents. Certain derivatives exhibited moderate anti-HIV activity and mild antifungal activity, although no significant anticancer activity was observed. This research demonstrates the diverse therapeutic potential of benzofuran derivatives in treating infectious diseases (S. M. Rida et al., 2006).

Anticonvulsant and Neuroprotective Effects

Research into N-(substituted benzothiazol-2-yl)amide derivatives showed promising anticonvulsant and neuroprotective effects. One compound, in particular, demonstrated significant efficacy as an anticonvulsant and displayed neuroprotective properties, suggesting its potential as a safer anticonvulsant with additional benefits (M. Hassan et al., 2012).

Antidiabetic and Hypolipidemic Agents

A study on thiazolidinedione derivatives with benzofuran moieties showed considerable improvement in euglycemic activity in db/db mice. These findings indicate the potential of benzofuran-containing compounds in the treatment of diabetes and associated lipid disorders, providing a foundation for further research into their therapeutic applications (K. A. Reddy et al., 1999).

Future Directions

Given the diverse pharmacological activities of benzofuran derivatives, they have attracted much attention for their potential applications as drugs . Future research may focus on discovering novel benzofuran compounds with potent biological activities and developing efficient methods for their synthesis.

properties

IUPAC Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2S/c1-2-3-8-15(19)18-16-17-12(10-21-16)14-9-11-6-4-5-7-13(11)20-14/h4-7,9-10H,2-3,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGILWIKULRKRJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=NC(=CS1)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide

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